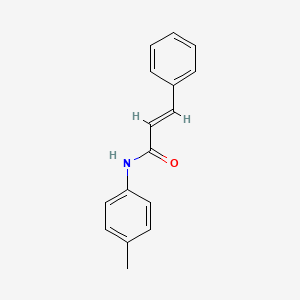

N-(4-methylphenyl)-3-phenylacrylamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(E)-N-(4-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTAHBIRTCNRAW-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-68-2 | |

| Record name | p-Cinnamotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Synthetic Methodologies for N 4 Methylphenyl 3 Phenylacrylamide

Classical Synthetic Routes

Traditional methods for amide bond formation have been widely applied to the synthesis of N-aryl cinnamamides. These routes often involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water or the use of coupling agents. For the synthesis of N-(4-methylphenyl)-3-phenylacrylamide, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) can be employed. mdpi.com These reagents activate the cinnamic acid, making it susceptible to nucleophilic attack by p-toluidine (B81030). The reaction typically proceeds in an anhydrous organic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.com

The Michael addition, or conjugate addition, is a fundamental reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netresearchgate.net The core structure of this compound features an electron-deficient alkene, making the compound itself an excellent Michael acceptor. researchgate.net

While the Michael addition is a key reaction for the functionalization or derivatization of this compound, it is not a primary route for its synthesis. The reaction involves the addition of nucleophiles such as amines, thiols, or carbanions to the β-carbon of the acrylamide (B121943) moiety. researchgate.netnih.gov This characteristic reactivity is crucial for understanding the compound's chemical behavior but does not represent a direct pathway to its initial formation from cinnamic acid and p-toluidine precursors.

The most direct and common classical route for synthesizing this compound is through standard amidation protocols. This typically involves converting cinnamic acid into a more reactive derivative, such as an acyl chloride.

A reliable method involves reacting cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form cinnamoyl chloride. prepchem.com The highly electrophilic cinnamoyl chloride is then reacted with p-toluidine in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction is generally efficient and yields the desired amide in high purity after workup and recrystallization. prepchem.com

| Method | Reactants | Activating/Coupling Agent | Typical Solvents | Key Features |

| Acyl Chloride Route | Cinnamic acid, p-toluidine | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Benzene, Dichloromethane (B109758) (DCM) | High reactivity; requires handling of corrosive reagents. prepchem.com |

| Direct Coupling | Cinnamic acid, p-toluidine | Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF), DMF | Milder conditions; produces urea (B33335) byproduct that must be filtered. mdpi.com |

| Transamidation | Other amides, p-toluidine | Metal catalysts (e.g., based on Fe, Hf) | Varies | Useful for converting an existing amide to a new one; equilibrium-driven. nih.gov |

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign methodologies. These principles have been successfully applied to the synthesis of amides, including this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times for amidation from hours or days to mere minutes, often with improved yields. scispace.comnih.gov

In a typical microwave-assisted synthesis of this compound derivatives, the reactants (e.g., cinnamic acid and p-toluidine) and a coupling agent or catalyst are placed in a sealed vessel and subjected to microwave heating. researchgate.net The rapid and efficient heating provided by microwaves leads to a significant increase in the rate of reaction. scispace.com This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days nih.gov | Seconds to Minutes nih.govscispace.com |

| Energy Input | Conductive heating, often inefficient | Direct dielectric heating, highly efficient jetir.org |

| Yield | Generally good | Often higher due to reduced side reactions and decomposition scispace.com |

| Process Control | Slower response to temperature changes | Precise and rapid temperature/pressure control |

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. nih.govjddhs.com Several green approaches can be applied to the synthesis of this compound.

One significant advancement is the use of biocatalysis. Enzymes, such as immobilized lipases like Lipozyme® TL IM, can catalyze the amidation reaction between cinnamic acid esters and amines under mild conditions. mdpi.com These enzymatic methods operate at lower temperatures and often in greener solvents, reducing energy consumption and environmental impact. mdpi.com

Other green strategies include performing reactions under solvent-free conditions, which eliminates the need for volatile and often toxic organic solvents. jddhs.comejcmpr.com The use of heterogeneous catalysts that can be easily recovered and reused also aligns with the principles of green chemistry, simplifying product purification and reducing waste. jddhs.compsu.edu

| Approach | Catalyst/Medium | Key Principles | Advantages |

| Biocatalysis | Immobilized Lipase (e.g., Lipozyme®) | Use of renewable catalysts, mild conditions mdpi.com | High selectivity, biodegradability of catalyst, reduced energy use. mdpi.com |

| Solvent-Free Synthesis | Microwave or mechanical milling (mechanosynthesis) | Elimination of solvents jddhs.com | Reduced waste, simplified workup, lower environmental impact. jetir.orgjddhs.com |

| Green Solvents | Water, Ethanol, Supercritical CO₂ | Use of safer, non-toxic, and renewable solvents jddhs.com | Reduced toxicity and environmental pollution. jddhs.com |

| Heterogeneous Catalysis | Reusable solid-supported catalysts | Catalyst recovery and reuse psu.edu | Minimized waste, cost-effective for large-scale synthesis. jddhs.com |

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters, including the choice of solvent, the catalyst system employed, and the temperature and pressure at which the reaction is conducted. While specific optimization studies for this exact compound are not extensively documented, valuable insights can be drawn from research on the synthesis of structurally similar cinnamamide (B152044) derivatives.

The selection of an appropriate solvent is critical in the synthesis of N-aryl cinnamamides as it can significantly influence reaction rates and product yields. In the context of the Schotten-Baumann reaction, a two-phase solvent system is often employed, typically consisting of water and an organic solvent such as dichloromethane or diethyl ether. wikipedia.orglscollege.ac.in The aqueous phase serves to dissolve the base, which neutralizes the acid generated during the reaction, while the reactants and the product remain in the organic phase. wikipedia.org

| Solvent | Carbodiimide Reagent | Additive | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | DCC | DMAP | 48.8 | analis.com.my |

| Tetrahydrofuran (THF) | DCC | DMAP | 39.7 | analis.com.my |

| Dichloromethane (DCM) | DCC | None | 34.2 | analis.com.my |

| Tetrahydrofuran (THF) | DCC | None | 22.2 | analis.com.my |

| Anhydrous Tetrahydrofuran (THF) | EDC.HCl | None | 93.1 | analis.com.my |

A variety of catalyst systems can be employed to facilitate the amidation reaction for the synthesis of this compound. These catalysts can activate the carboxylic acid group of cinnamic acid or its derivatives, making it more susceptible to nucleophilic attack by the amine.

Carbodiimide Coupling Agents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) are widely used as coupling reagents in amide bond formation. analis.com.myfishersci.it In the synthesis of N-(4-methoxyphenyl)cinnamamide, EDC.HCl in anhydrous THF proved to be a highly effective reagent, yielding the product in 93.1% without the need for an additive. analis.com.my The use of DCC in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP) also yielded the product, albeit in lower percentages. analis.com.my

Transition-Metal Catalysis: Transition metals have been shown to catalyze the amidation of cinnamic acid. For example, palladium-catalyzed N-acylation of cinnamic acids has been reported. beilstein-journals.orgnih.gov Copper-based catalysts have also been utilized for the oxidative amidation of cinnamic acids. rsc.org Another approach involves the use of a biogenic carbonate of CuO–CaCO3 to catalyze the amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org

Other Catalytic Systems: Boric acid has been explored as an environmentally friendly and inexpensive catalyst for the direct amidation of cinnamic acid. researchgate.net The reaction, assisted by ultrasonic irradiation, can proceed at a lower temperature with good results. researchgate.net

| Catalyst System | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| EDC.HCl | Cinnamic acid, p-anisidine | Anhydrous THF | High yield (93.1%) without additive | analis.com.my |

| DCC/DMAP | Cinnamic acid, p-anisidine | DCM | Moderate yield (48.8%) | analis.com.my |

| Palladium(0) | Cinnamic acids, tertiary amines | Not specified | Good yields via C-N cleavage | beilstein-journals.orgnih.gov |

| CuO–CaCO3 | Cinnamic acid, amines | Solvent-free | Ecocompatible, good yield | beilstein-journals.org |

| Boric Acid | Cinnamic acid, diethylamine (B46881) | Not specified (ultrasonic irradiation) | Environmentally friendly, good results at low temperature | researchgate.net |

Temperature is a crucial parameter in the synthesis of N-aryl cinnamamides, influencing both the reaction rate and the potential for side reactions. In the optimized synthesis of N-(4-methoxyphenyl)cinnamamide, the reaction temperature was varied, with 60 °C being identified as the optimal temperature, contributing to the high yield of 93.1%. analis.com.my The study also explored room temperature and 40 °C, which likely resulted in lower yields or longer reaction times. analis.com.my

In a study on the synthesis of N-arylsuccinimides, it was noted that an increase in temperature leads to thermal activation of the reaction, and at 150 °C, the conversion and selectivity were similar regardless of the presence of a catalyst. researchgate.net This suggests that for certain amidation reactions, higher temperatures can drive the reaction forward even without catalytic assistance, though this may not be optimal for all substrates due to potential decomposition or side product formation.

For the direct amidation of cinnamic acid with diethylamine catalyzed by boric acid, a temperature of 50°C was chosen based on preliminary studies to achieve the largest yields. researchgate.net In the context of enzymatic synthesis of cinnamamides in a continuous-flow microreactor, the reaction temperature was investigated in the range of 30 °C to 55 °C, with the optimal temperature affecting the catalytic activity of the enzyme. mdpi.com

While pressure is not typically a primary parameter for optimization in standard laboratory-scale amide synthesis from acid chlorides or carboxylic acids, it can be a factor in certain industrial processes or when dealing with gaseous reactants. However, for the synthesis of this compound via common synthetic routes, the optimization of temperature is of greater significance.

| Reaction | Catalyst | Solvent | Optimized Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amidation of Cinnamic Acid with p-Anisidine | EDC.HCl | Anhydrous THF | 60 °C | 93.1 | analis.com.my |

| Amidation of Cinnamic Acid with Diethylamine | Boric Acid | Not specified | 50 °C | Not specified | researchgate.net |

| Synthesis of N-arylsuccinimides | CuO–CaCO3 | Solvent-free | <150 °C | Varies | researchgate.net |

| Enzymatic synthesis of N-phenethylcinnamamide | Lipozyme® TL IM | tert-amyl alcohol | 30-55 °C | Varies | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of N 4 Methylphenyl 3 Phenylacrylamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-methylphenyl)-3-phenylacrylamide

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the distinct protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the phenyl group attached to the acrylamide (B121943) moiety typically appear in the aromatic region of the spectrum. The vinylic protons of the acrylamide group exhibit distinct signals, often as doublets due to coupling with each other. The amide proton (N-H) usually presents as a singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the 4-methylphenyl group also resonate in the aromatic region, with the methyl protons appearing as a characteristic singlet in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | Varies | s | - |

| Vinylic (=CH-Ar) | Varies | d | Varies |

| Vinylic (-CH=) | Varies | d | Varies |

| Aromatic (Phenyl) | Varies | m | - |

| Aromatic (4-methylphenyl) | Varies | m | - |

| Methyl (-CH₃) | Varies | s | - |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbons of the two aromatic rings and the vinylic carbons of the acrylamide moiety resonate at characteristic chemical shifts. The methyl carbon of the 4-methylphenyl group appears at a significantly upfield position.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | Varies |

| Vinylic (=CH-Ar) | Varies |

| Vinylic (-CH=) | Varies |

| Aromatic (Phenyl) | Varies |

| Aromatic (4-methylphenyl) | Varies |

| Methyl (-CH₃) | Varies |

Note: Specific chemical shift values are dependent on the solvent and the specific experimental conditions.

Two-Dimensional (2D) NMR Techniques for Structural Assignment

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vinylic protons and between the coupled protons within the aromatic rings.

HSQC: This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its functional groups.

The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong and prominent peak, usually found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the region of 1510-1570 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinylic group are also present in the fingerprint region.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak |

| C=O Stretch (Amide I) | ~1650 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1500 - 1600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is characterized by strong signals for non-polar bonds and symmetric vibrations.

The C=C stretching vibrations of the aromatic rings and the vinylic group typically give rise to strong Raman bands. The symmetric stretching of the methyl group is also expected to be a prominent feature. The C=O stretching of the amide group, while strong in the IR, may show a weaker band in the Raman spectrum.

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic/Vinylic) | 1580 - 1620 | Strong |

| C=O Stretch (Amide I) | ~1650 | Weak-Medium |

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₅NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass of the neutral molecule is 237.1154 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, or as adducts with other ions present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of these ions allows for the confident confirmation of the elemental composition.

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Formula |

|---|---|---|---|---|

| [M+H]⁺ | 238.1226 | 238.1223 | -1.26 | C₁₆H₁₆NO⁺ |

| [M+Na]⁺ | 260.1046 | 260.1041 | -1.92 | C₁₆H₁₅NNaO⁺ |

| [M+K]⁺ | 276.0785 | 276.0779 | -2.17 | C₁₆H₁₅KNO⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ (m/z 238.12) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break the molecule into smaller fragments. The resulting product ions are characteristic of the compound's structure. Plausible fragmentation pathways for this compound are outlined below:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in the formation of a cinnamoyl cation (C₉H₇O⁺, m/z 131.05) and a 4-methylaniline radical cation or a neutral 4-methylaniline molecule.

Loss of the phenyl group from the cinnamoyl moiety: This would lead to a fragment ion corresponding to the acrylamide portion.

Cleavage within the N-phenyl ring: Fragmentation of the tolyl group could also be observed.

| Precursor Ion (m/z) | Product Ion (m/z) (Hypothetical) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|---|

| 238.12 | 131.05 | Cinnamoyl cation | C₇H₇N (p-toluidine) |

| 238.12 | 107.09 | 4-methylphenylaminium ion | C₉H₆O |

| 131.05 | 103.05 | Styrene cation | CO |

| 131.05 | 77.04 | Phenyl cation | C₂H₂CO |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Optimization

The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For this compound, this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques can be employed, including:

Slow evaporation: A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

Vapor diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the precipitant, inducing crystallization.

Cooling crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Optimization of crystal growth involves screening different solvents, concentrations, temperatures, and crystallization techniques to obtain crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a series of spots of varying intensity, which contains information about the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

While specific experimental data for this compound is not publicly available, a hypothetical set of crystallographic data based on similar structures is presented below. Such data would provide unambiguous confirmation of the molecular connectivity and conformation in the solid state.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₆H₁₅NO |

| Formula weight | 237.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z | 4 |

| Calculated density (g/cm³) | 1.227 |

The analysis would also reveal key structural features such as the planarity of the acrylamide group and the dihedral angles between the phenyl rings. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be identified, providing insight into the crystal packing.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. researchgate.netresearchgate.net Instead of a single crystal, a fine powder of the material is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ) and is characteristic of the crystalline phase.

PXRD is a crucial tool for polymorph screening. brandeis.edu Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. For pharmaceutical compounds, identifying and controlling polymorphism is critical.

A polymorph screen for this compound would involve crystallizing the compound under a wide range of conditions (different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD. The appearance of different PXRD patterns would indicate the presence of different polymorphs. Each polymorph would have a unique fingerprint pattern of peaks at specific 2θ values.

Computational and Theoretical Investigations of N 4 Methylphenyl 3 Phenylacrylamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure, reactivity, and spectroscopic properties of a compound. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide insights at the atomic level. However, specific studies applying these methods to N-(4-methylphenyl)-3-phenylacrylamide could not be located for this review.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often employed to predict geometries, electronic properties, and vibrational frequencies. While DFT studies have been performed on various cinnamamides and acrylamides, published research focusing explicitly on the DFT analysis of this compound is not available.

Ab Initio Methods for this compound

Ab initio methods are another class of quantum chemical calculations based on first principles, without the inclusion of empirical parameters. A literature review did not uncover any studies that have specifically applied ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to investigate the properties of this compound.

Molecular Dynamics Simulations of this compound

Conformational Dynamics

Computational studies on analogous molecules, such as substituted acrylamides, provide insight into the likely conformational preferences of this compound. For instance, in a study of 2-cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide, the dihedral angle between the plane of the p-tolyl ring and the amide group was found to be a critical parameter. In this related structure, the dihedral angle is 4.1(1)°, indicating a nearly co-planar arrangement. researchgate.net This planarity is often favored as it allows for maximum conjugation between the aromatic ring and the amide system, which can contribute to the stabilization of the molecule.

For this compound, the key dihedral angles determining its conformation would be:

τ1: The angle between the phenyl ring of the cinnamoyl group and the acrylamide (B121943) backbone.

τ2: The angle defining the rotation around the C-N amide bond.

τ3: The angle between the amide plane and the 4-methylphenyl (p-tolyl) ring.

The interplay of steric hindrance and electronic effects governs the energetically preferred conformations. It is expected that the trans-conformation of the acrylamide double bond is significantly more stable. The rotation of the phenyl and p-tolyl rings would likely have multiple local energy minima, with the lowest energy conformation balancing the steric repulsion between the rings and the electronic stabilization from π-conjugation.

Table 1: Predicted Key Dihedral Angles in this compound based on Analogous Structures

| Dihedral Angle | Description | Predicted Value Range | Rationale |

| τ1 (C=C-C=O) | Torsion of the cinnamoyl phenyl ring | Near 0° or 180° | Conjugation favors planarity |

| τ2 (O=C-N-C) | Amide bond torsion | ~180° (trans) | Amide resonance favors planarity |

| τ3 (C-N-C-C_aryl) | Torsion of the p-tolyl ring | 0-30° | Balance between steric hindrance and conjugation |

Note: These are predicted values based on general principles and data from similar molecules. Specific DFT calculations would be needed for precise values.

Intermolecular Interactions in Solution and Solid States

In both the solid state and in solution, molecules of this compound can interact through a variety of non-covalent forces. These interactions are crucial for understanding its physical properties, crystal packing, and potential for self-assembly.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is highly probable that these groups participate in intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric motifs. These hydrogen bonds are a dominant force in the crystal packing of many N-phenylamides.

π-π Stacking: The presence of two aromatic rings (phenyl and p-tolyl) allows for π-π stacking interactions. These can occur in either a face-to-face or a parallel-displaced arrangement and contribute significantly to the cohesive energy of the crystal lattice.

C-H···π and C-H···O Interactions: Weaker interactions, such as C-H···π interactions between the alkyl or aryl C-H bonds and the π-system of the aromatic rings, and C-H···O interactions with the carbonyl oxygen, also play a role in the fine-tuning of the molecular packing.

In a related crystal structure of 2-cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide, the molecular structure is stabilized by intramolecular C—H···O and N—H···N hydrogen bonds, while the crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds. researchgate.net This highlights the importance of both strong and weak interactions in determining the supramolecular architecture.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond | N-H (amide) | C=O (amide) | 15-35 |

| π-π Stacking | Phenyl / p-tolyl ring | Phenyl / p-tolyl ring | 5-15 |

| C-H···π | Aryl/Alkenyl C-H | Phenyl / p-tolyl ring | 2-10 |

| C-H···O | Aryl/Alkenyl C-H | C=O (amide) | 2-8 |

Reaction Mechanism Elucidation via Computational Methods for this compound Reactivity

This compound, as an α,β-unsaturated amide, is susceptible to nucleophilic attack, most notably the Michael addition reaction. Computational methods are invaluable for elucidating the detailed mechanisms of such reactions.

Transition State Analysis

For a reaction such as the Michael addition of a nucleophile (e.g., a thiol or an amine) to the β-carbon of the acrylamide moiety, computational chemistry can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Analysis of the TS geometry provides critical information. For a thia-Michael addition, the TS would likely show the formation of the new C-S bond and a partial re-hybridization of the α and β carbons from sp² to sp³. The lengths of the forming and breaking bonds, as well as the angles around the reacting centers, can confirm the nature of the transition state. Frequency calculations are used to verify the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping

By mapping the reaction coordinate, also known as an intrinsic reaction coordinate (IRC) calculation, the entire pathway from reactants to products via the transition state can be visualized. This confirms that the identified transition state correctly connects the reactants and the desired products (in this case, the Michael adduct). The IRC plot shows the change in energy as the reaction progresses, providing a complete energy profile of the reaction.

Kinetic Parameter Prediction (e.g., Activation Barriers)

One of the most significant outcomes of computational reaction mechanism studies is the prediction of kinetic parameters. The activation energy (Ea) or activation barrier (ΔG‡) can be calculated as the energy difference between the transition state and the reactants.

ΔG‡ = G(TS) - G(Reactants)

This value is directly related to the reaction rate constant via the Arrhenius or Eyring equation. By calculating activation barriers, one can predict the feasibility of a reaction under certain conditions and compare the reactivity of different nucleophiles or substrates. For instance, studies on the thia-Michael addition to acrylamides have shown that the reaction is highly efficient, which would correspond to a relatively low calculated activation barrier. nih.gov The electronic nature of the Michael acceptor influences the reaction rate; more electron-deficient acceptors generally lead to faster reactions. nih.gov Computational studies can quantify these electronic effects on the activation barrier for this compound.

Supramolecular Interactions Modeling for this compound Systems

The same intermolecular forces that govern the crystal packing of this compound also drive its self-assembly into larger, ordered supramolecular structures in solution or on surfaces. Modeling these interactions is key to understanding and designing new functional materials.

Computational modeling can predict how individual molecules of this compound might aggregate. Through techniques like molecular dynamics (MD) simulations or Monte Carlo methods, the spontaneous formation of dimers, oligomers, or larger assemblies can be simulated. These models can reveal the preferred orientation of molecules within an aggregate, for example, whether they form linear chains through head-to-tail hydrogen bonding or stack into columnar structures driven by π-π interactions.

Furthermore, the interaction of this compound with other molecules in host-guest systems can be modeled. For example, its potential to bind within the cavity of a cyclodextrin (B1172386) or a calixarene (B151959) could be assessed by calculating the binding free energy of the complex. Such studies are crucial for applications in areas like drug delivery or chemical sensing. The combination of hydrogen bonding and aromatic stacking capabilities makes this molecule an interesting building block for creating complex, non-covalently bonded architectures.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions in determining the supramolecular assembly of organic molecules. In the crystal structure of this compound, the amide functional group serves as a primary site for hydrogen bonding. The nitrogen atom of the amide acts as a hydrogen bond donor (N-H), while the carbonyl oxygen atom functions as a hydrogen bond acceptor (C=O).

Table 1: Key Hydrogen Bond Parameters in this compound (Theoretical)

| Donor | Acceptor | D-H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H | O=C | 2.1 - 2.3 | 2.9 - 3.1 | 160 - 175 |

Note: The values presented in this table are typical ranges derived from computational studies of similar amide-containing compounds and represent a theoretical model for this compound in the absence of specific published experimental data.

Pi-Stacking and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, the aromatic rings of this compound play a significant role in the crystal's stability through various non-covalent interactions. These include π-stacking, C-H···π interactions, and van der Waals forces.

C-H···π Interactions: The crystal packing is further stabilized by C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring. These interactions, though weaker than conventional hydrogen bonds, are numerous within the crystal lattice and collectively contribute significantly to the cohesion of the molecular assembly.

van der Waals Forces: Dispersive forces are ubiquitous and play a crucial role in the close packing of molecules. Computational models that accurately account for these forces are vital for a realistic prediction of the crystal structure.

Crystal Packing Prediction

The prediction of the most stable crystal packing arrangement for a given molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as the "crystal structure prediction" (CSP) problem. For this compound, CSP methods would involve generating a multitude of plausible crystal structures (a crystal energy landscape) and then ranking them based on their calculated lattice energies.

These calculations typically employ sophisticated force fields or quantum mechanical methods to evaluate the energies of different packing motifs. The goal is to identify the global minimum on the potential energy surface, which corresponds to the most thermodynamically stable crystal form. The accuracy of these predictions is highly dependent on the computational methodology used, particularly in accurately describing the subtle balance of the various intermolecular interactions discussed above. Successful CSP studies can provide invaluable insight into polymorphism—the ability of a compound to crystallize in multiple forms—which has profound implications for the physical properties of the material.

While specific experimental crystallographic data for this compound is not widely reported in publicly accessible databases, the theoretical and computational frameworks described here provide a robust approach to understanding its solid-state behavior.

Chemical Reactivity and Reaction Mechanisms of N 4 Methylphenyl 3 Phenylacrylamide

Nucleophilic Addition Reactions of N-(4-methylphenyl)-3-phenylacrylamide

The core of this compound's reactivity lies in the susceptibility of its acrylamide (B121943) group to nucleophilic attack. The conjugated system, polarized by the electronegative oxygen atom, makes the β-carbon a soft electrophile, readily reacting with soft nucleophiles.

The reaction of nucleophiles with the α,β-unsaturated carbonyl of this compound proceeds via a Michael addition (conjugate addition) mechanism. In this reaction, a nucleophile attacks the electrophilic β-carbon of the alkene. nih.gov This attack is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. nih.gov

The mechanism involves the following steps:

A nucleophile (Nu⁻) attacks the β-carbon of the acrylamide. This is typically the rate-determining step. masterorganicchemistry.com

The π-electrons from the carbon-carbon double bond shift to form a resonance-stabilized enolate intermediate. nih.gov

The enolate is then protonated, usually by a solvent molecule or a conjugate acid, to yield the final addition product. wikipedia.org

This pathway is common for a wide range of nucleophiles, including amines, carbanions, and particularly thiols, which are highly effective nucleophiles for this transformation due to the "thiol-Michael addition" being a prominent example of click chemistry. researchgate.netnih.govnih.gov

The addition of thiols to acrylamides is a well-studied reaction of significant interest, particularly in the context of covalent enzyme inhibitors where the acrylamide "warhead" targets cysteine residues in proteins. wikipedia.orgacs.org The reaction between this compound and a thiol (RSH) would proceed with the deprotonated thiolate (RS⁻) acting as the potent nucleophile. masterorganicchemistry.com The general consensus from mechanistic studies on analogous compounds, such as N-phenylacrylamide (NPA), is that the reaction follows a stepwise mechanism corresponding to the microscopic reverse of an E1cb elimination. This involves a rate-limiting nucleophilic attack by the thiolate anion on the β-carbon, followed by a rapid protonation of the resulting enolate intermediate. wikipedia.orgacs.orgijpcbs.com

To study the kinetics of thiol addition to acrylamides, robust kinetic assays are essential. For analogues like N-phenylacrylamide (NPA), a common approach involves using High-Performance Liquid Chromatography (HPLC). ijpcbs.comrsc.org A typical assay would monitor the reaction progress by quantifying the disappearance of the acrylamide reactant and the appearance of the thiol-adduct product over time. masterorganicchemistry.com

For example, reactions can be performed under pseudo-first-order conditions, with a large excess of the thiol nucleophile relative to the acrylamide. The observed rate constant (k_obs) can be determined by fitting the concentration-time data to a mono-exponential decay model. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol. Such assays allow for precise measurement of reaction rates under various conditions (e.g., changing pH, solvent, or thiol structure). ijpcbs.commasterorganicchemistry.com

The rate of thiol addition to acrylamides is highly dependent on pH. Since the thiolate anion (RS⁻) is the active nucleophile, the reaction rate increases as the pH rises above the pKa of the thiol, leading to a higher concentration of the more reactive thiolate. masterorganicchemistry.com Kinetic studies on N-phenylacrylamide show a direct relationship between the second-order rate constant and the mole fraction of the deprotonated thiol. masterorganicchemistry.com A plot of log(k₂) versus pH typically yields a sigmoidal curve, from which the kinetic pKa of the thiol can be determined. masterorganicchemistry.com

Solvent Kinetic Isotope Effects (SKIEs) are used to probe the role of the solvent and proton transfer in the transition state. The SKIE is the ratio of the reaction rate constant in H₂O (k_H₂O) to that in D₂O (k_D₂O). For the addition of thiols to N-phenylacrylamide, the SKIE values are typically inverse (k_H₂O/k_D₂O < 1), which suggests that the transition state is stabilized in D₂O. This is consistent with a mechanism where the rate-limiting step is the nucleophilic attack of the thiolate, forming an enolate intermediate, without significant proton transfer from the solvent in the transition state. wikipedia.orgacs.orgijpcbs.com

Table 1: Kinetic Parameters for Thiol Addition to N-phenylacrylamide (NPA) at 22°C Data derived from studies on N-phenylacrylamide as a close analogue.

| Thiol | pKa | k₂ (M⁻¹s⁻¹) | SKIE (k_H₂O/k_D₂O) |

| Mercaptoethanol | 9.5 | 0.13 | 0.65 ± 0.03 |

| Cysteine | 8.5 | 0.22 | 0.71 ± 0.04 |

| Glutathione | 8.8 | 0.06 | Not Reported |

| N-acetylcysteine | 9.5 | 0.12 | Not Reported |

A Brønsted-type plot correlates the logarithm of the reaction rate constant (log k) with the pKa of a series of related nucleophiles (e.g., different thiols). The slope of this plot, known as the Brønsted coefficient (β_nuc), provides insight into the character of the transition state. wikipedia.org A small β_nuc value suggests an early transition state with little charge development on the nucleophile.

For the reaction of various thiols with N-phenylacrylamide, the Brønsted-type plot of log(k₂) versus the thiol pKa yields a β_nuc value of approximately 0.07 ± 0.04. wikipedia.orgacs.orgijpcbs.com This very small value indicates that the transition state is very reactant-like, with minimal C-S bond formation and very little positive charge development on the sulfur atom. This supports the proposed mechanism of a rate-limiting nucleophilic attack. wikipedia.orgacs.org

Thiol Addition Reactions and Kinetics of Acrylamide Moiety

Electrophilic Substitution on Aromatic Rings of this compound

This compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents attached to each ring. wikipedia.org

Ring A (Phenyl group from 3-phenylacrylamide): This ring is attached to the α,β-unsaturated system of the acrylamide. The entire -CH=CH-C(=O)NH-Ar substituent is considered electron-withdrawing due to the resonance and inductive effects of the carbonyl group. This deactivates the ring towards electrophilic attack compared to benzene. libretexts.org Electron-withdrawing groups are meta-directors. quora.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this ring are predicted to occur slowly and yield predominantly the meta-substituted product.

Ring B (4-methylphenyl group): This ring is attached to the amide nitrogen. The substituent is the -NH-C(=O)-CH=CH-Ph group. The nitrogen atom's lone pair can be donated into the aromatic ring via resonance, which strongly activates the ring towards electrophilic attack. This activating effect generally outweighs the electron-withdrawing inductive effect of the adjacent carbonyl group. Such amide groups are powerful ortho, para-directing groups. libretexts.org Additionally, the methyl group at the para position is also an activating, ortho, para-directing group through hyperconjugation and inductive effects.

The directing effects of the amide group and the methyl group are synergistic. The amide directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring), and the methyl group directs to its ortho positions (positions 3 and 5). Therefore, electrophilic attack on Ring B is highly favored over Ring A and is expected to occur at the positions ortho to the powerful amide directing group (positions 2 and 6).

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Reaction Type | Aromatic Ring | Predicted Major Product(s) | Ring Activity |

| Nitration (HNO₃/H₂SO₄) | Phenyl (Ring A) | meta-nitro derivative | Deactivated |

| Nitration (HNO₃/H₂SO₄) | 4-Methylphenyl (Ring B) | Substitution at position(s) ortho to the amide group | Activated |

| Bromination (Br₂/FeBr₃) | Phenyl (Ring A) | meta-bromo derivative | Deactivated |

| Bromination (Br₂/FeBr₃) | 4-Methylphenyl (Ring B) | Substitution at position(s) ortho to the amide group | Activated |

| Friedel-Crafts Acylation | Phenyl (Ring A) | Reaction is unlikely due to deactivation | Deactivated |

| Friedel-Crafts Acylation | 4-Methylphenyl (Ring B) | Acylation at position(s) ortho to the amide group | Activated |

Hydrolysis of the Acrylamide Moiety in this compound

The hydrolysis of the acrylamide moiety in this compound involves the cleavage of the amide bond to yield 3-phenylacrylic acid (cinnamic acid) and 4-methylaniline (p-toluidine). This reaction can be catalyzed by either acid or base, with the reaction mechanism differing under these conditions. Generally, amides are relatively stable to hydrolysis and require forcing conditions such as prolonged heating in the presence of a strong acid or base.

In a basic medium, the hydrolysis proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and the amine is the rate-determining step. The leaving group is the 4-methylanilide anion, which is a very poor leaving group. Therefore, this step is generally slow and requires significant energy input, such as heating. The final products are the salt of 3-phenylacrylic acid and 4-methylaniline. A subsequent workup with acid is necessary to obtain the neutral carboxylic acid.

The general mechanisms for acid- and base-catalyzed amide hydrolysis are presented in the table below.

| Reaction Condition | Step-by-step Mechanism | Products |

| Acid-Catalyzed Hydrolysis | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water on the carbonyl carbon. 3. Proton transfer from the water moiety to the nitrogen atom. 4. Elimination of the protonated amine (4-methylaniline). 5. Deprotonation of the carbonyl oxygen to form the carboxylic acid. | 3-Phenylacrylic acid and 4-methylanilinium ion |

| Base-Catalyzed Hydrolysis | 1. Nucleophilic attack by a hydroxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the 4-methylanilide anion. 4. Proton transfer from the initially formed carboxylic acid to the strongly basic anilide anion. | 3-Phenylacrylate and 4-methylaniline |

Polymerization Studies of this compound

The polymerization of this compound can theoretically proceed through several mechanisms, including radical, controlled/living, and anionic polymerization, owing to the presence of the acrylamide functional group. The specific behavior and success of these polymerization techniques are highly dependent on the nature of the N-substituents.

Radical Polymerization Mechanisms

Radical polymerization of this compound would follow the conventional three stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a growing polymer chain. This step is repeated, leading to the rapid growth of the polymer.

Termination: The growth of the polymer chain is halted through termination reactions, which can occur by combination (two growing chains coupling) or disproportionation (hydrogen transfer from one chain to another, resulting in two polymer molecules, one with a saturated end and one with an unsaturated end).

Controlled/Living Polymerization Techniques (e.g., RAFT)

Controlled/living polymerization techniques offer the ability to synthesize polymers with well-defined architectures, predetermined molar masses, and narrow molar mass distributions. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example of such a technique.

The RAFT mechanism involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, in a conventional radical polymerization system. The growing polymer chains react with the CTA in a reversible manner, establishing an equilibrium between active (propagating) and dormant (inactive) chains. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization process.

The key steps in RAFT polymerization are:

Initiation: Radicals are generated as in conventional radical polymerization.

Chain Transfer: A propagating radical reacts with the RAFT agent to form a dormant species and a new radical.

Reinitiation: The new radical initiates the polymerization of another monomer.

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant species through the addition-fragmentation process.

The application of RAFT polymerization to N,N-disubstituted acrylamides has been explored, and the success is often dependent on the specific monomer structure and the choice of RAFT agent and reaction conditions. For this compound, the steric bulk of the substituents would likely influence the kinetics of the addition-fragmentation process.

Below is a hypothetical data table illustrating the expected trend in a controlled RAFT polymerization of a monomer similar to this compound, showing the evolution of molar mass and dispersity with conversion.

| Entry | Conversion (%) | Theoretical Molar Mass ( g/mol ) | Experimental Molar Mass ( g/mol ) | Dispersity (Đ) |

| 1 | 15 | 3,500 | 3,800 | 1.15 |

| 2 | 32 | 7,500 | 7,900 | 1.12 |

| 3 | 55 | 12,800 | 13,200 | 1.10 |

| 4 | 85 | 19,800 | 20,500 | 1.08 |

This table is illustrative and based on typical results for controlled radical polymerization of acrylamide derivatives.

Anionic Polymerization of N-(4-methylphenyl)-N-phenylacrylamide Derivatives

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers, particularly for monomers with electron-withdrawing groups like acrylamides. The polymerization is initiated by a nucleophile, such as an organolithium compound, which attacks the double bond of the monomer to form a propagating carbanion.

For N,N-disubstituted acrylamides, anionic polymerization can proceed in a living manner under specific conditions, such as low temperatures and in polar aprotic solvents, to prevent side reactions. The propagating center is a stabilized enolate anion.

Research on the anionic polymerization of structurally similar compounds, such as N-phenyl-N-(4-tolyl)acrylamide, has demonstrated the feasibility of this approach. The use of chiral anionic initiators can even lead to the formation of stereoregular, optically active polymers. The stereochemistry of the resulting polymer is influenced by the nature of the initiator, the solvent, and the reaction temperature.

The mechanism of anionic polymerization of this compound would involve:

Initiation: Attack of the nucleophilic initiator on the β-carbon of the acrylamide double bond, forming a carbanionic species that is in resonance with an enolate.

Propagation: The enolate anion attacks another monomer molecule, extending the polymer chain.

Termination: The polymerization can be terminated by the addition of a proton source or other electrophilic quenching agents. In the absence of impurities or terminating agents, the polymerization remains "living."

The steric hindrance from the bulky substituents in this compound would play a crucial role in the stereocontrol of the polymerization and the properties of the resulting polymer.

Applications in Materials Science and Polymer Chemistry

N-(4-methylphenyl)-3-phenylacrylamide as a Monomer for Polymer Synthesis

As a monomer, this compound can be polymerized through various techniques, with free radical polymerization being a common method for acrylamide-type monomers. This process typically involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals that initiate the polymerization of the monomer units. The resulting polymer, poly(this compound), possesses a unique combination of a flexible polyacrylamide backbone and bulky, aromatic side groups.

The structure of this compound allows for the design of innovative polymer architectures. While specific research on this monomer is limited, the principles of polymer chemistry suggest that it can be used to create polymers with controlled molecular weights and distributions through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods enable the synthesis of well-defined homopolymers and more complex structures. The bulky aromatic side groups are expected to influence the polymer's solubility, thermal stability, and mechanical properties.

This compound can be copolymerized with other vinyl monomers to create copolymers with a wide range of properties. The selection of a comonomer allows for the fine-tuning of the resulting material's characteristics. For instance, copolymerization with hydrophilic monomers could enhance water solubility, while copolymerization with monomers containing specific functional groups could introduce new functionalities.

Block copolymers, which consist of long sequences of one monomer followed by a sequence of another, can also be synthesized. These materials often self-assemble into ordered nanostructures, which is a desirable trait for applications in nanotechnology and materials science. While direct examples of copolymerization involving this compound are not extensively documented, studies on similar N-substituted acrylamides provide a framework for potential copolymerization strategies. For instance, the copolymerization of N-phenyl citraconimide with methyl methacrylate has been explored to create new polymeric materials.

Table 1: Examples of Copolymerization of Related N-Substituted Monomers

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer |

| N-phenyl citraconimide | Methyl Methacrylate | Not specified | Poly(N-phenyl citraconimide-co-methyl methacrylate) |

| N-[4-N′-(phenylaminocarbonyl)phenyl]maleimide | Methyl Methacrylate | Radical Polymerization | Poly(N-[4-N′-(phenylaminocarbonyl)phenyl]maleimide-co-methyl methacrylate) nih.gov |

| N-phenyl methacrylamide | Ethyl Methacrylate | Free Radical Solution Copolymerization | Poly(N-phenyl methacrylamide-co-ethyl methacrylate) |

Functional Materials Development Utilizing this compound Derivatives

The unique chemical structure of polymers derived from this compound makes them candidates for the development of various functional materials.

Polymers based on N-substituted acrylamides can form films and coatings with specific properties. While there is no direct research on coatings from poly(this compound), related polymers like poly(N-phenylacrylamide) are noted for their potential in surface coating applications. The aromatic groups in the polymer derived from this compound would likely contribute to a high refractive index and good thermal stability, which are desirable properties for optical and protective coatings. The ability to form blends with other polymers could further enhance the mechanical properties of films. For example, blends of poly-N-isopropylacrylamide and polyacrylic acid have been investigated for film formation, although challenges in creating uniform films were noted.

A significant application of functional polymers is in the area of selective adsorption. Research has demonstrated that cross-linked polymers containing N-phenylacrylamide have a high affinity for mycotoxins like ochratoxin A. This affinity is attributed to the specific interactions between the polymer's functional groups and the mycotoxin molecules.

Polymers derived from this compound could potentially be used to create molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary in shape and functionality to the template. This "molecular memory" allows for the highly selective extraction of the target molecule from a complex mixture. The development of MIPs using this compound as a functional monomer could lead to efficient solid-phase extraction materials for the detection and removal of specific mycotoxins from food and feed.

Structure-Property Relationships in Polymeric Materials Derived from this compound

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. For polymers derived from this compound, several key structural features would dictate their properties.

The bulky and rigid aromatic side groups are expected to restrict the mobility of the polymer chains. This would likely result in a high glass transition temperature (Tg), meaning the material would be glassy and rigid at room temperature. The presence of the methyl group on the phenyl ring could also influence inter- and intramolecular interactions, affecting properties such as solubility and thermal stability.

Studies on the thermal degradation of the closely related poly(N-phenyl acrylamide) (PPA) provide insights into the expected thermal stability. PPA exhibits a multi-step degradation process in both nitrogen and air atmospheres, with initial degradation temperatures below 190°C. It was observed that PPA has a higher degradation temperature and char yield compared to poly(N-phenyl methacrylamide), indicating better thermal stability.

Table 2: Thermal Degradation Properties of a Related Polymer: Poly(N-phenyl acrylamide)

| Property | Value |

| Initial Degradation Temperature | < 190°C |

| Degradation Process (in Nitrogen) | Three-step |

| Degradation Process (in Air) | Four-step |

The molecular weight and molecular weight distribution of the polymer, which can be controlled during synthesis, would also play a crucial role in determining its mechanical properties. Higher molecular weight generally leads to increased strength and toughness. The specific arrangement of the monomer units in copolymers (e.g., random, alternating, or block) would also have a profound impact on the final material's properties, allowing for the creation of materials with a broad spectrum of characteristics.

Supramolecular Chemistry and Crystal Engineering of N 4 Methylphenyl 3 Phenylacrylamide

Design and Synthesis of Co-crystals Involving N-(4-methylphenyl)-3-phenylacrylamide

Co-crystals are multi-component crystalline solids where at least two different molecules are present in the same crystal lattice in a stoichiometric ratio. The design of co-crystals of this compound involves selecting a suitable co-former that can interact with it through non-covalent forces, most notably hydrogen bonding. The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent candidate for forming co-crystals with molecules that have complementary functional groups, such as carboxylic acids or other amides.

The synthesis of these co-crystals can be achieved through several methods. Solvent evaporation is a common technique where stoichiometric amounts of this compound and the co-former are dissolved in a suitable solvent. As the solvent slowly evaporates, the co-crystal precipitates. Another method is liquid-assisted grinding, where the solid components are ground together with a small amount of a liquid to facilitate the co-crystallization process. Melt crystallization, where the components are heated until they melt and then cooled to form the co-crystal, is also a viable technique.

The selection of a co-former is critical and is often guided by the principles of supramolecular synthons, which are robust and predictable intermolecular recognition patterns. For this compound, a common synthon would be the amide-acid heterosynthon, where the amide group forms a hydrogen-bonded ring with the carboxylic acid group of a co-former.

Table 1: Potential Co-formers and Synthesis Methods for this compound Co-crystals

| Co-former Class | Example Co-former | Potential Supramolecular Synthon | Common Synthesis Method |

| Carboxylic Acids | Benzoic Acid | Amide-Acid Heterosynthon | Solvent Evaporation |

| Amides | Nicotinamide | Amide-Amide Homosynthon | Liquid-Assisted Grinding |

| Phenols | 4-Hydroxybenzoic Acid | Amide-Phenol Heterosynthon | Slurry Crystallization |

Influence of Substituents on Crystal Packing Motifs

In related molecular crystals, the presence of substituents has been shown to direct the formation of specific packing motifs. For instance, the introduction of a methyl group can lead to steric effects that prevent certain packing arrangements while favoring others. It can also participate in weak C-H···π interactions, further stabilizing the crystal lattice. The interplay between the steric hindrance and the weak interactions introduced by the methyl group can lead to different polymorphic forms with distinct physical properties.

A comparative analysis of the crystal structures of similar phenylacrylamide derivatives with different substituents would reveal systematic trends in their packing behavior. For example, replacing the methyl group with a more electron-withdrawing group like a nitro or a halogen atom would likely lead to different intermolecular interaction patterns and, consequently, different crystal structures.

Role of Hydrogen Bonding and Other Intermolecular Forces in Self-Assembly

The self-assembly of this compound into a crystalline solid is governed by a hierarchy of intermolecular forces. The most significant of these is the hydrogen bond formed by the amide functional group. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of robust one-dimensional chains or two-dimensional sheets within the crystal lattice.

The combination of strong, directional hydrogen bonds and weaker, less directional forces like π-π stacking and van der Waals interactions leads to the formation of a stable, three-dimensional supramolecular architecture. The balance between these forces is delicate and can be influenced by factors such as the solvent of crystallization and the presence of impurities.

Table 2: Key Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | N-H | C=O | Linear or near-linear |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel-displaced or T-shaped |

| C-H···π Interaction | C-H (methyl/phenyl) | Phenyl Ring | H atom pointing towards the π-cloud |

Polymorphism Studies and Control

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. Polymorphism is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

For this compound, conformational polymorphism is a distinct possibility. nih.gov The molecule possesses rotational freedom around several single bonds, which can lead to different molecular conformations. These different conformers can then pack into different crystal lattices, giving rise to conformational polymorphs. nih.gov For instance, the dihedral angle between the phenyl rings and the acrylamide (B121943) plane can vary, leading to different molecular shapes that pack in distinct ways.

The control of polymorphism is a significant challenge in crystal engineering. The desired polymorph can often be obtained by carefully controlling the crystallization conditions, such as the choice of solvent, the rate of cooling or evaporation, and the temperature. The presence of specific impurities can also sometimes direct the crystallization towards a particular polymorphic form. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction are essential for the identification and characterization of different polymorphs of this compound.

N 4 Methylphenyl 3 Phenylacrylamide As a Synthetic Intermediate

Building Block for Heterocyclic Compounds

The electrophilic nature of the β-carbon in the acrylamide (B121943) backbone, coupled with the reactivity of the amide functional group, allows N-(4-methylphenyl)-3-phenylacrylamide to participate in various cyclocondensation and multicomponent reactions. These reactions pave the way for the synthesis of a multitude of heterocyclic systems, including but not limited to pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) derivatives.

Pyrazole Derivatives

The synthesis of pyrazole derivatives often proceeds through the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. In the context of this compound, the α,β-unsaturated system can act as a Michael acceptor, initiating a cyclocondensation reaction with hydrazine.

While the direct cyclocondensation of N-aryl-3-phenylacrylamides with hydrazine to form pyrazoles is not extensively documented, the analogous reaction with α,β-unsaturated ketones (chalcones) is a well-established method for pyrazole synthesis. This suggests a plausible synthetic route where this compound could react with hydrazine or substituted hydrazines, likely under acidic or basic conditions, to yield the corresponding pyrazoline intermediate. Subsequent oxidation or elimination would then lead to the aromatic pyrazole ring. The general reaction scheme is depicted below:

Table 1: Potential Pyrazole Derivatives from this compound

| Reagent | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Hydrazine hydrate | 5-phenyl-1H-pyrazol-3-yl)-(p-tolyl)amine | Acid or base catalysis, followed by oxidation |

| Phenylhydrazine | 1,5-diphenyl-1H-pyrazol-3-yl)-(p-tolyl)amine | Acid or base catalysis, followed by oxidation |

Pyridine Derivatives

The construction of the pyridine ring can be achieved through a variety of synthetic strategies, many of which involve the condensation of α,β-unsaturated carbonyl compounds. For this compound, its role as a synthon in pyridine synthesis can be envisioned through several pathways, including reactions with active methylene (B1212753) compounds.

A notable example from the literature demonstrates the reaction of N-phenyl cinnamamide (B152044) with malononitrile (B47326) in the presence of a base, such as sodium ethoxide, to yield a highly functionalized tetrahydropyridine (B1245486) derivative. This reaction highlights the ability of the acrylamide to participate in Michael addition followed by intramolecular cyclization. By analogy, this compound could be expected to undergo similar transformations.

Furthermore, multicomponent reactions, such as the Hantzsch pyridine synthesis, which traditionally utilizes a β-ketoester, an aldehyde, and ammonia, can be adapted. While not a direct analogue, the reactivity of the α,β-unsaturated system in this compound suggests its potential utility in novel multicomponent approaches to pyridine derivatives.

Table 2: Potential Pyridine Derivatives from this compound

| Reagents | Potential Product Class | Reaction Type |

|---|---|---|

| Malononitrile, base | Tetrahydropyridine derivatives | Michael addition-cyclization |

| β-enaminones, catalyst | Substituted pyridines | [4+2] Cycloaddition (speculative) |

Pyrimidine Derivatives

The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related N-C-N fragment. The α,β-unsaturated system of this compound can serve as the three-carbon building block in such reactions.

A common and effective method for pyrimidine synthesis is the reaction of α,β-unsaturated ketones with amidines. This reaction proceeds via a Michael addition of the amidine to the enone, followed by cyclization and dehydration to form the pyrimidine ring. It is conceivable that this compound could undergo a similar reaction sequence with various amidines, such as benzamidine (B55565) or guanidine, to afford the corresponding aminopyrimidine derivatives. The reaction would likely be promoted by either acid or base catalysis.

A single-step protocol for the synthesis of pyrimidine derivatives has been reported involving the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This methodology, which involves amide activation, could potentially be applied to this compound.

Table 3: Potential Pyrimidine Derivatives from this compound

| Reagent | Potential Product Class | Reaction Conditions (Hypothetical) |

|---|---|---|

| Benzamidine hydrochloride | 2,4,6-Trisubstituted pyrimidines | Base catalysis |

| Guanidine carbonate | 2-Amino-4,6-disubstituted pyrimidines | Base catalysis |

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The scaffold of this compound presents multiple points for chemical modification, making it an excellent candidate for the generation of compound libraries for structure-activity relationship (SAR) studies. The primary sites for derivatization include the N-aryl ring (p-tolyl group), the phenyl ring attached to the acrylamide backbone, and the double bond of the acrylamide moiety. By systematically altering these substituents, researchers can probe the structural requirements for a desired biological activity.

Cinnamide derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antidepressant, and antiallergic properties. nih.govontosight.aiikm.org.my For instance, SAR studies on a series of cinnamamide derivatives as antidepressant agents revealed that the introduction of a trifluoromethyl group in a methylenedioxyphenyl moiety significantly enhanced the activity. nih.gov

In another study focusing on antiallergic agents, a series of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides were synthesized and evaluated. The SAR analysis demonstrated that the nature of the substituent on the piperazine (B1678402) ring and the aryl/heteroaryl group on the acrylamide backbone had a profound impact on the antiallergic activity.

The derivatization of this compound can be readily achieved through standard synthetic methodologies. For example, variations in the N-aryl substituent can be introduced by synthesizing the parent cinnamic acid and then coupling it with a range of substituted anilines. Modifications to the phenyl ring on the acrylamide backbone can be accomplished by starting with differently substituted benzaldehydes in the initial synthesis of the corresponding cinnamic acid. Furthermore, the double bond can be functionalized through reactions such as hydrogenation, epoxidation, or dihydroxylation, introducing further structural diversity.

Table 4: Potential Derivatizations of this compound for SAR Studies

| Site of Derivatization | Type of Modification | Potential Impact on Activity |

|---|---|---|

| N-Aryl ring (p-tolyl) | Introduction of electron-donating or -withdrawing groups | Altering pharmacokinetic and pharmacodynamic properties |

| Phenyl ring | Substitution with halogens, alkyl, or alkoxy groups | Modulating lipophilicity and target binding interactions |

Future Research Directions

Exploration of Novel Synthetic Pathways for N-(4-methylphenyl)-3-phenylacrylamide